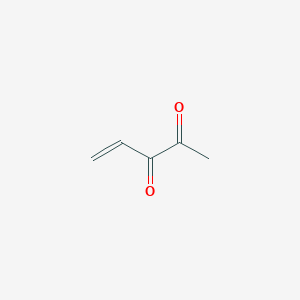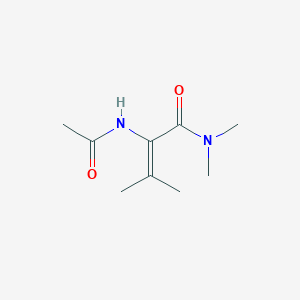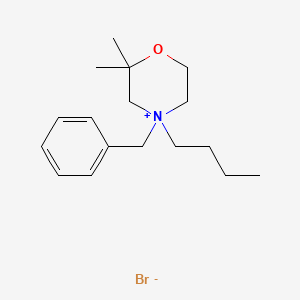![molecular formula C7H7N3O3 B14367053 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione CAS No. 93251-26-4](/img/structure/B14367053.png)
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione is a heterocyclic compound that belongs to the class of oxazines. These compounds are known for their diverse pharmacological and material applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazines, including 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione, can be achieved through several methodologies. One common approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the cyclization of α,β-unsaturated imines with acetylenedicarboxylates . These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-oxazines may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Additionally, green chemistry approaches, such as visible light-promoted catalyst-free reactions, are gaining popularity for their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-oxazines include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine N-oxides, while reduction can produce dihydro-oxazines .
Wissenschaftliche Forschungsanwendungen
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione has a wide range of applications in scientific research. In chemistry, it serves as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, its unique structure makes it a valuable component in the development of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione include other 1,3-oxazines and their derivatives, such as 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the pyrazole ring fused to the oxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
93251-26-4 |
|---|---|
Molekularformel |
C7H7N3O3 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-ethyl-1H-pyrazolo[3,4-e][1,3]oxazine-5,7-dione |
InChI |
InChI=1S/C7H7N3O3/c1-2-3-5-4(10-9-3)6(11)8-7(12)13-5/h2H2,1H3,(H,9,10)(H,8,11,12) |
InChI-Schlüssel |
QXOLGSKYYJOFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC2=C1OC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)




![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)


![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
